molecular formula C23H24N2O7S B4093694 N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide

Cat. No.: B4093694
M. Wt: 472.5 g/mol
InChI Key: BVEANRZQNMWNQL-UHFFFAOYSA-N
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Description

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a dimethoxybenzamide moiety. The presence of multiple methoxy groups and the sulfamoyl functionality contribute to its distinctive chemical properties.

Properties

IUPAC Name

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-29-17-7-10-22(32-4)21(14-17)25-33(27,28)20-8-5-16(6-9-20)24-23(26)15-11-18(30-2)13-19(12-15)31-3/h5-14,25H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEANRZQNMWNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxyaniline with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then coupled with 3,5-dimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of halogenated or alkylated aromatic compounds.

Scientific Research Applications

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(2,5-Dimethoxyphenyl)sulfamoyl]phenyl}-2-furamide
  • 4’-(2,5-Dimethoxyphenylsulfamoyl)acetanilide

Uniqueness

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfamoyl and dimethoxybenzamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide
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N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide

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